(S)-N,1-Dimethylpyrrolidin-3-amine
Description
Significance of Chiral Amines as Versatile Synthons
Chiral amines are organic compounds containing an amino group attached to a stereocenter, meaning they can exist in two non-superimposable mirror-image forms (enantiomers). This property is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral amines serve as versatile synthons, which are molecular fragments used as building blocks in the synthesis of more complex molecules. chemimpex.com
The utility of chiral amines in organic synthesis stems from several key roles:
Chiral Building Blocks: They can be incorporated directly into the molecular structure of a target compound, thereby introducing a specific stereocenter. This is crucial in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities.
Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to guide a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality.
Chiral Catalysts and Ligands: Chiral amines and their derivatives are widely used to create catalysts for asymmetric reactions. In organocatalysis, a chiral amine can directly catalyze a reaction, while in metal-based catalysis, it can act as a ligand that binds to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
The ability to control the three-dimensional arrangement of atoms is a central goal of modern organic synthesis, and chiral amines are indispensable tools for achieving this control.
Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis and Chiral Recognition
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic and medicinal chemistry. researchgate.net Its prevalence is highlighted by its presence in numerous natural products and FDA-approved drugs. researchgate.net The significance of the pyrrolidine scaffold, particularly in its chiral forms, is multifaceted:
Asymmetric Synthesis: Chiral pyrrolidine derivatives, most famously the amino acid L-proline, are foundational in the field of organocatalysis. researchgate.net They can efficiently catalyze a wide range of chemical transformations in an enantioselective manner, avoiding the need for metal catalysts. The rigid, puckered structure of the pyrrolidine ring helps to create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
Structural Core of Bioactive Molecules: The pyrrolidine ring provides a three-dimensional structure that is ideal for interacting with biological targets like enzymes and receptors. researchgate.net Its non-planar nature allows for the precise spatial arrangement of functional groups, which is critical for achieving high binding affinity and selectivity.
Chiral Recognition: The defined stereochemistry of chiral pyrrolidine derivatives makes them excellent agents for chiral recognition. This can be applied in the separation of enantiomers (chiral resolution) or in analytical methods to determine the enantiomeric purity of a sample.
The combination of its catalytic capabilities and its frequent appearance as a core structural motif in biologically active molecules makes the pyrrolidine scaffold a high-value target in synthetic chemistry.
Scope and Research Trajectories Pertaining to (S)-N,1-Dimethylpyrrolidin-3-amine
This compound, also known by its synonym (3S)-N,N-Dimethyl-3-pyrrolidinamine, is a specific chiral amine that serves as a valuable building block in synthetic chemistry. chemimpex.compharmaffiliates.com Its chemical structure combines the features of a chiral center with the pyrrolidine scaffold, making it a useful intermediate in the creation of more complex molecules.
Physicochemical Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 132883-44-4 sigmaaldrich.com |
| Molecular Formula | C6H14N2 sigmaaldrich.com |
| Molecular Weight | 114.19 g/mol sigmaaldrich.com |
| Boiling Point | 160 °C / 760 mmHg sigmaaldrich.com |
| Density | 0.899 g/mL at 25 °C sigmaaldrich.com |
| Optical Rotation | [α]/D −14±2°, c = 1 in ethanol sigmaaldrich.com |
Current research and applications indicate that this compound is primarily utilized as a reactant in the synthesis of molecules with potential biological activity. sigmaaldrich.com Research trajectories for this compound and its derivatives are focused on several areas:
Medicinal Chemistry: It is used as an intermediate in the synthesis of novel therapeutic agents. chemimpex.com Its structure is particularly relevant in neuroscience and psychiatry for developing potential treatments for mood disorders. chemimpex.com
Synthesis of Heterocyclic Compounds: The compound has been identified as a reactant in the synthesis of oxadiazolylthiazole and xanthone derivatives, both of which are classes of compounds known for their biological importance. sigmaaldrich.com
Development of Antibiotics: While not a direct precursor, the structural motif of this compound is highly relevant to the development of new antibiotics. For instance, a closely related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is a key intermediate in the synthesis of Premafloxacin, a fluoroquinolone antibiotic. nih.gov This highlights the utility of this class of chiral pyrrolidines in creating complex antibacterial agents.
The primary role of this compound in the current research landscape is as a specialized chiral building block. chemimpex.compharmaffiliates.com Its value lies in its ability to introduce a specific stereocenter and a pyrrolidine ring system, which are both desirable features in the design and synthesis of new pharmaceutical compounds and other fine chemicals. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIEJXGCLWRPY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of the N,1 Dimethylpyrrolidin 3 Amine Scaffold
Oxidative Reactions of the Tertiary Amine Moiety
The tertiary amine present in (S)-N,1-Dimethylpyrrolidin-3-amine is susceptible to oxidation, leading to the formation of N-oxides. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. wikipedia.org
Formation of N-Oxides (e.g., with H₂O₂, mCPBA)
The oxidation of tertiary amines to their corresponding N-oxides is a well-established synthetic method. thieme-connect.de Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgrsc.org These oxidants effectively convert the nitrogen atom of the tertiary amine into a dative-bonded N-oxide functionality. wikipedia.orgthieme-connect.de The reaction with hydrogen peroxide is a widely used method, both in industrial and academic settings. wikipedia.org Similarly, peracids like mCPBA are also effective for this purpose. rsc.org The resulting amine oxides are highly polar molecules. wikipedia.org
The stability of the formed N-oxide can be influenced by the ring size of the parent amine. thieme-connect.de For instance, N-oxides of N-substituted aziridines are highly strained and often too reactive to be isolated. thieme-connect.de
Chiral Retention and Stereochemical Fidelity in N-Oxide Formation
A significant aspect of the oxidation of chiral amines like this compound is the stereochemistry of the reaction. When a tertiary amine possesses three different substituents, the resulting N-oxide can exist as enantiomers due to the tetrahedral nature and configurational stability of the N-oxide. thieme-connect.de The oxidation of the tertiary amine generally proceeds with retention of configuration at the chiral center of the pyrrolidine (B122466) ring. The stereochemical integrity of the chiral center is typically maintained throughout the oxidation process.
Quaternization and Alkylation Reactions at the Nitrogen Centers
The nitrogen atoms in this compound, being nucleophilic, can readily undergo alkylation reactions to form quaternary ammonium (B1175870) salts. This process, known as the Menshutkin reaction, involves the reaction of a tertiary amine with an alkyl halide. nih.gov
Synthesis of Quaternary Ammonium Salts
The synthesis of quaternary ammonium salts from tertiary amines is a fundamental transformation in organic chemistry. nih.govgoogle.com This reaction can be carried out using various alkylating agents, such as alkyl halides or dimethyl sulfate. google.comtue.nl The reaction of a tertiary amine with an alkyl halide is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In some cases, the reaction can be performed without a solvent, particularly when using a reactive alkylating agent like dimethyl sulfate. google.com The choice of solvent can influence the reaction, with polar solvents sometimes facilitating the formation of the charged quaternary ammonium salt. nih.gov
Table 1: Synthesis of Quaternary Ammonium Salts
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |
Exploration of Quaternary Salts as Phase-Transfer Catalysts
Quaternary ammonium salts are widely recognized for their application as phase-transfer catalysts (PTCs). researchgate.netyoutube.com These catalysts facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. youtube.com This is particularly useful in reactions where the reactants have different solubilities. youtube.com
The catalytic activity of a quaternary ammonium salt in phase-transfer catalysis is influenced by its structure, particularly the nature of the alkyl groups attached to the nitrogen atom. acsgcipr.org The lipophilicity of the cation, determined by the total number of carbon atoms in the alkyl chains (C#), plays a crucial role. acsgcipr.org For reactions where the rate-determining step occurs in the organic phase, catalysts with a C# in the range of 16 to 32 often exhibit good reactivity. acsgcipr.org Chiral quaternary ammonium salts, derived from chiral amines, have been explored as catalysts in asymmetric phase-transfer reactions, inducing enantioselectivity in the products. researchgate.netmdpi.com
Table 2: Application of Quaternary Ammonium Salts
| Application | Mechanism | Key Feature |
|---|---|---|
| Phase-Transfer Catalysis | Facilitates interphase transfer of reactants | Cation lipophilicity (C#) |
Acylation Reactions with Carboxylic Acid Derivatives
The primary/secondary amine functionality within the pyrrolidine ring of this compound can undergo acylation with carboxylic acid derivatives to form amides. This is a fundamental reaction in organic chemistry for the formation of amide bonds. youtube.com The direct reaction of a carboxylic acid with an amine to form an amide is generally not spontaneous and often requires activation of the carboxylic acid or harsh reaction conditions. reddit.com More commonly, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides are used to achieve efficient acylation of amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. youtube.com
Formation of Amide Linkages
The secondary amine of the pyrrolidine ring in this compound readily participates in nucleophilic acyl substitution reactions to form amide bonds. This transformation is a cornerstone of many synthetic endeavors, particularly in the construction of biologically active molecules and functional materials. The general reaction involves the coupling of the amine with a carboxylic acid, often activated to enhance its electrophilicity.
Standard peptide coupling reagents are frequently employed for this purpose. These reagents, in conjunction with a base, facilitate the formation of a highly reactive intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the secondary amine of the pyrrolidine. Common coupling agents and conditions are summarized in the table below.
| Coupling Reagent | Common Co-reagent/Base | Typical Solvent | Notes |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | DCC is a classic coupling reagent, though the dicyclohexylurea byproduct can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP (4-Dimethylaminopyridine) | DCM, DMF, MeCN | EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. nih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine) | DMF, NMP | HATU is a highly efficient reagent, often used for sterically hindered couplings. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA, TEA | DMF, DCM | PyBOP is another effective phosphonium-based coupling reagent. |
The choice of coupling reagent and conditions can be tailored to the specific substrate and desired outcome, taking into account factors like steric hindrance and the presence of other functional groups. The lone pair of electrons on the secondary nitrogen atom acts as the nucleophile, attacking the activated carbonyl carbon of the carboxylic acid derivative to form a tetrahedral intermediate, which then collapses to yield the stable amide product. libretexts.org
Investigation of Steric and Electronic Effects on Acylation Kinetics
The rate and efficiency of the acylation of this compound are influenced by both steric and electronic factors inherent to its structure.
Acid-Base Chemistry and Protonation State Dynamics
This compound possesses two basic nitrogen centers, leading to a dynamic acid-base chemistry dependent on the pH of the surrounding medium.
Secondary Amine: The secondary amine within the pyrrolidine ring is a basic site.
Tertiary Amine: The exocyclic N,N-dimethylamino group is also a basic site.
The relative basicity of these two nitrogens determines the sequence of protonation. Generally, secondary amines are slightly more basic than tertiary amines due to a combination of inductive and steric effects. Therefore, in an acidic environment, the secondary amine is expected to be protonated first. As the pH decreases further, the tertiary amine will also become protonated. The protonation states can significantly impact the molecule's solubility, reactivity, and biological interactions. frontiersin.orgnih.govnih.gov
Interactive Table: Estimated pKa Values of Relevant Amines
| Amine | Structure | Approximate pKa |
| Pyrrolidine | C4H9N | 11.3 |
| N-Methylpyrrolidine | C5H11N | 10.4 |
| Dimethylamine | C2H7N | 10.7 |
The protonation state of the molecule can be critical in applications such as catalysis or drug design, where specific charge states may be required for activity. frontiersin.org
Derivatization for Enhanced Chemical Properties and Subsequent Transformations
The this compound scaffold can be readily derivatized to modify its chemical and physical properties for specific applications.
One common derivatization is the acylation of the secondary amine, as discussed previously, to introduce a wide variety of functional groups. This can be used to synthesize libraries of compounds for screening in drug discovery programs. nih.gov
Further alkylation of the secondary amine is also possible, leading to a quaternary ammonium salt. This would impart a permanent positive charge on the nitrogen atom, which could be useful for applications requiring ionic interactions or for use as a phase-transfer catalyst.
The pyrrolidine ring itself can be a site for further functionalization, although this typically requires more complex synthetic strategies starting from different precursors. However, the existing stereocenter provides a valuable handle for controlling the stereochemistry of subsequent transformations. The development of derivatives can be aimed at enhancing properties such as solubility, lipophilicity, or target-binding affinity in a biological context. google.com
Applications of S N,1 Dimethylpyrrolidin 3 Amine in Asymmetric Catalysis and Chiral Ligand Design
Design Principles for Pyrrolidine-Derived Chiral Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. numberanalytics.com Pyrrolidine-based ligands, in particular, have garnered attention due to their conformational rigidity and the stereochemical information embedded within their structure. nih.govrsc.org
Influence of Pyrrolidine (B122466) Ring Substituents on Ligand Conformation
The conformation of the pyrrolidine ring is significantly influenced by the nature and position of its substituents. nih.gov These substituents can dictate the puckering of the five-membered ring, which in turn affects the three-dimensional space around a metal center when the pyrrolidine derivative acts as a ligand. nih.govresearchgate.net This control over the ligand's conformation is a key principle in designing catalysts that can effectively discriminate between enantiomeric transition states.
For instance, the electronegativity and steric bulk of substituents at the C-4 position of a proline ring, a related pyrrolidine derivative, can favor specific envelope conformers (Cγ-exo and Cγ-endo). nih.gov This principle of substituent-induced conformational locking is directly applicable to the design of ligands derived from (S)-N,1-Dimethylpyrrolidin-3-amine. The strategic placement of substituents can create a well-defined chiral pocket, enhancing the enantioselectivity of the catalyzed reaction. Research on various pyrrolidine derivatives has demonstrated that even subtle changes, such as the introduction of fluorine atoms, can have a profound impact on the ligand's binding properties and the catalytic outcome. nih.govnih.gov
| Substituent | Influence on Pyrrolidine Ring Conformation | Reference |
| C-4 Substituents (e.g., fluorine) | Controls ring puckering, favoring specific envelope conformers (exo/endo). nih.gov | nih.gov |
| C-2 Substituents | Affects the basicity of the pyrrolidine nitrogen. nih.gov | nih.gov |
| Fluorine atoms | Can lead to more potent and selective inhibition in biological systems. nih.gov | nih.gov |
Stereochemical Considerations in Ligand Backbone Engineering
The backbone of a chiral ligand, which connects the coordinating atoms, is a critical element in its design. The length and substitution pattern of this backbone can significantly impact the stereoselectivity of the resulting catalyst. researchgate.net In the context of pyrrolidine-derived ligands, engineering the backbone involves considering the relative and absolute configurations of all stereogenic centers. nih.gov
The stereochemistry of the ligand backbone dictates the geometry of the metal complex and the disposition of other coordinating groups. This, in turn, influences the approach of the substrate to the catalytic center, thereby controlling the stereochemical outcome of the reaction. The modular construction of many chiral ligands allows for systematic variation of the backbone, enabling the fine-tuning of the catalyst's performance for a specific transformation. nih.gov
Role as Chiral Auxiliaries in Enantioselective Processes
This compound and its derivatives can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
The use of chiral amines as auxiliaries is a well-established strategy in asymmetric synthesis. nih.govsciengine.com For example, chiral amines can be used to form chiral imines or enamines, which then undergo diastereoselective reactions. The inherent chirality of the this compound moiety can effectively bias the reaction to favor one diastereomer over the other.
Catalytic Systems Employing N,1-Dimethylpyrrolidin-3-amine Derivatives
Derivatives of N,1-Dimethylpyrrolidin-3-amine are employed in a variety of catalytic systems, particularly those involving transition metals. These ligands can coordinate to the metal center, creating a chiral environment that promotes enantioselectivity.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral ligands derived from structures like this compound are instrumental in rendering these reactions asymmetric. nih.gov The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of the catalyst.
Palladium-Catalyzed Aryl Aminations
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a widely used method for the synthesis of arylamines. nih.gov The development of effective ligands has been central to the success of this reaction, enabling the coupling of a broad range of aryl halides and amines. cmu.edu
While specific studies detailing the use of this compound itself in palladium-catalyzed aryl aminations are not extensively documented in the provided search results, the principles of ligand design in this reaction are well-established. Bulky, electron-rich phosphine (B1218219) ligands are often highly effective. cmu.edu It is conceivable that chiral phosphine ligands incorporating the this compound scaffold could be designed to induce enantioselectivity in certain amination reactions. The development of such ligands would be a logical extension of the established principles of catalyst design for this important transformation. nih.govkyoto-u.ac.jp
Recent advancements have focused on creating more general and robust catalyst systems that can accommodate a wide variety of substrates under milder conditions. nih.gov The modular nature of many chiral ligands, including those potentially derived from this compound, allows for the systematic optimization of the catalyst for specific applications in palladium-catalyzed aminations.
Rhodium, Ruthenium, Iridium, and Platinum Complex Catalysis
The integration of this compound and its derivatives into metal complexes of rhodium, ruthenium, iridium, and platinum has led to significant advancements in asymmetric catalysis. These metals, known for their diverse catalytic activities, gain enhanced stereocontrol when coordinated with chiral ligands derived from this versatile amine scaffold.
Rhodium (Rh): Rhodium complexes are pivotal in various catalytic transformations, including hydrogenations, hydroformylations, and C-H functionalization reactions. Chiral rhodium(III) complexes have been utilized in the intramolecular allylic amination of ω-unsaturated N-sulfonylamines to produce substituted cyclic amines like pyrrolidines and piperidines. nih.gov This process occurs through an "inner-sphere" type mechanism and demonstrates high chemoselectivity in the activation of C(sp³)-H bonds. nih.gov The design of N^N^C-cyclometalated rhodium(III) complexes has also been explored, where the ligand architecture significantly influences the resulting complex's structure and properties. rsc.org
Ruthenium (Ru): Ruthenium catalysts have shown promise in the hydroamination of unactivated terminal alkenes. nih.gov For instance, certain ruthenium complexes can catalyze the intermolecular hydroamination of these alkenes with 2-aminopyridine, yielding the Markovnikov addition product without needing an excess of the alkene. nih.gov Mechanistic studies, including kinetic measurements and deuterium (B1214612) labeling, suggest a novel pathway involving oxidative amination followed by the reduction of the resulting imine. nih.gov The catalyst's resting state has been identified, providing valuable insights into the reaction mechanism. nih.gov Furthermore, ruthenium-catalyzed coupling reactions of arylamines with ethylene (B1197577) and 1,3-dienes have been investigated, revealing a competition between hydroamination and ortho-C-H bond activation. nih.gov
Iridium (Ir): Iridium catalysts have been effectively used in the reductive generation of azomethine ylides from tertiary amides and lactams. nih.gov This process, which can be achieved with low catalyst loading under mild conditions, allows for the synthesis of a wide array of functionalized pyrrolidines through subsequent [3 + 2] dipolar cycloaddition reactions. nih.gov The reaction exhibits high regio- and diastereoselectivity. nih.gov Additionally, the synthesis and photophysical properties of cyclometalated iridium(III) complexes with dipyridylamine ligands have been studied, demonstrating their potential in photoredox catalysis. researchgate.net
Platinum (Pt): Platinum complexes, particularly Pt(II) and Pt(IV) species, are well-known for their applications in medicinal chemistry, but their catalytic uses are also significant. The synthesis and characterization of platinum(II) and platinum(IV) complexes with N-substituted carboxylate ethylenediamine (B42938) and propylenediamine ligands have been reported. rsc.org These complexes have been characterized using various spectroscopic techniques and single-crystal X-ray analysis. rsc.org The development of "non-classical" platinum complexes, such as those with a trans-configuration or Pt(IV) centers, aims to create more stable and effective catalysts. mdpi.com The stability and reactivity of these complexes are influenced by the nature of the ligands, including the presence of substituents on the amine groups. mdpi.comcityu.edu.hk
Below is a table summarizing the applications of these metal complexes in catalysis.
Table 1: Applications of Rh, Ru, Ir, and Pt Complexes in Catalysis
| Metal | Catalytic Reaction | Key Features |
| Rhodium (Rh) | Intramolecular allylic C-H amination | Access to substituted pyrrolidines and piperidines. nih.gov |
| Ruthenium (Ru) | Intermolecular hydroamination of unactivated alkenes | Markovnikov addition; no excess alkene needed. nih.gov |
| Iridium (Ir) | Reductive generation of azomethine ylides | Synthesis of functionalized pyrrolidines via [3+2] cycloaddition. nih.gov |
| Platinum (Pt) | Various, including potential for redox catalysis | Pt(IV) complexes can act as precursors to active Pt(II) species. rsc.orgmdpi.com |
Organocatalytic Applications
This compound and its derivatives serve as crucial building blocks in the design of organocatalysts, which offer a metal-free alternative for asymmetric synthesis. These catalysts are particularly effective in promoting key carbon-carbon bond-forming reactions.
Thiourea-Type Organocatalysts in Michael Reactions
Chiral thiourea (B124793) organocatalysts derived from diamine scaffolds have emerged as powerful tools for asymmetric Michael additions. These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding. For instance, thiourea catalysts based on (R,R)-1,2-diphenylethylenediamine have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes and maleimides. nih.govrsc.org
In the Michael addition of isobutyraldehyde (B47883) to maleimides, a thiourea catalyst facilitated the reaction in aqueous media, achieving high yields (≥97%) and excellent enantioselectivity (99% ee) with a low catalyst loading of just 0.01 mol%. nih.gov The proposed mechanism involves the formation of an enamine from the aldehyde and the catalyst's amine group, while the thiourea moiety activates the maleimide (B117702) electrophile via hydrogen bonding. nih.gov Theoretical calculations suggest that water molecules can activate the catalyst's CF3 substituent through hydrogen bonding, contributing to the high efficiency in aqueous environments. nih.gov
Similarly, in the addition of aldehydes to α,β-unsaturated nitroalkenes, these thiourea catalysts provide high enantioselectivity and diastereoselectivity. mdpi.com The primary amine of the catalyst forms an enamine with the aldehyde, and the thiourea group activates the nitroalkene through hydrogen bonds. mdpi.com The use of water as a solvent not only makes the process more environmentally friendly but also enhances reactivity through hydration. mdpi.com
The table below presents data on the performance of a thiourea-based organocatalyst in the Michael addition of isobutyraldehyde to N-phenylmaleimide.
Table 2: Performance of a Thiourea Organocatalyst in the Michael Addition of Isobutyraldehyde to N-Phenylmaleimide
| Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.01 | Water | ≥97 | 99 |
Data sourced from a study on enantioselective organocatalyzed Michael addition. nih.gov
Proline-Based Catalysis in Mannich Reactions
Proline and its derivatives are among the most widely used organocatalysts for asymmetric transformations, including the Mannich reaction, which is a fundamental method for synthesizing β-amino carbonyl compounds. The incorporation of structural elements derived from this compound into proline-based catalysts can enhance their performance.
Proline-catalyzed direct asymmetric three-component Mannich reactions involving a ketone, an aldehyde, and an amine can produce β-amino carbonyl compounds with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. sci-hub.cat The mechanism is believed to proceed through the formation of an enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. sci-hub.catlibretexts.org
Modifications to the proline scaffold have been shown to improve catalyst efficacy. For example, proline-derived tetrazole and acylsulfonamide organocatalysts have demonstrated superior results compared to proline itself in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions, offering higher yields and enantioselectivities, as well as better compatibility with a wider range of solvents. organic-chemistry.org The stereochemical outcome of these reactions can be influenced by the position of the carboxylic acid group on the pyrrolidine ring, allowing for the selective synthesis of either syn- or anti-Mannich products. libretexts.org
The following table showcases the effectiveness of a proline-catalyzed three-component Mannich reaction.
Table 3: (S)-Proline-Catalyzed Three-Component Mannich Reaction
| Aldehyde | Amine | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 50 | 94 |
Data from the first catalytic asymmetric three-component Mannich reaction. sci-hub.cat
β-Amino Alcohol Motif Integration in Chiral Inducers
The β-amino alcohol motif is a privileged structural unit found in numerous chiral ligands, catalysts, and biologically active molecules. The integration of this motif, often derived from chiral precursors like this compound, is a key strategy in the design of effective chiral inducers.
Chiral amino alcohols are valuable synthons for pharmaceuticals and other bioactive compounds. nih.gov Their synthesis can be achieved through various methods, including the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. nih.gov This biocatalytic approach allows for the one-step synthesis of chiral amino alcohols with high stereoselectivity. nih.gov
In the context of organocatalysis, the presence of a hydroxyl group in proximity to the amine functionality can play a crucial role in the catalytic cycle, often participating in hydrogen bonding to organize the transition state and enhance stereocontrol. The development of chiral probes for the rapid analysis of amines and alcohols, including amino alcohols, highlights the importance of the interactions involving these functional groups. nih.gov
Mechanistic Investigations of Stereocontrol in Catalytic Cycles
Understanding the mechanism of stereocontrol is fundamental to the rational design of more efficient and selective asymmetric catalysts. For reactions involving catalysts derived from this compound, mechanistic studies focus on identifying the key steps that determine the enantiomeric outcome and characterizing the geometry of the transition states.
Enantio-Determining Steps and Transition State Geometries
The enantio-determining step is the highest energy barrier step in the catalytic cycle that leads to the formation of one enantiomer over the other. The geometry of the transition state at this stage dictates the stereochemical outcome of the reaction.
In proline-catalyzed Mannich reactions, the stereochemistry is established during the attack of the enamine on the imine. libretexts.org The facial selectivity of this attack is governed by steric interactions, with the enamine preferentially attacking the si-face of the (E)-aldimine to yield the syn-product, as the re-face is sterically hindered by the proline ring. libretexts.org
In palladium-catalyzed alkene carboamination reactions, the stereochemical outcome can be controlled by manipulating the mechanistic pathway. nih.gov By favoring an anti-aminopalladation mechanism over a syn-aminopalladation pathway, the relative stereochemistry of the product can be reversed, demonstrating that a deep understanding of the transition state geometries allows for precise control over the synthesis of specific stereoisomers. nih.gov
Non-Linear Effects in Asymmetric Catalysis
In the realm of asymmetric catalysis, the relationship between the enantiomeric excess (ee) of a chiral catalyst or ligand and the ee of the product is often assumed to be linear. However, deviations from this linearity, known as non-linear effects (NLEs), are frequently observed and can provide deep mechanistic insights into the catalytic cycle. A positive non-linear effect (+)-NLE, where the product ee is higher than the ligand ee, suggests the formation of more reactive homochiral catalytic species (complexes formed from the same enantiomer of the ligand) and less reactive or inactive heterochiral species (complexes formed from opposite enantiomers). Conversely, a negative non-linear effect (–)-NLE, where the product ee is lower than the ligand ee, indicates that the heterochiral species are more reactive.
While direct experimental studies detailing non-linear effects specifically with this compound are not extensively documented in publicly available literature, the principles of NLEs are highly relevant to its potential applications as a chiral diamine ligand. Chiral 1,2-diamines are known to form well-defined complexes with metal centers, and these complexes can exist as monomers or aggregate to form dimers or higher-order oligomers. rsc.org The propensity of this compound to form such aggregates would be a key determinant in the manifestation of non-linear effects.
The study of non-linear effects serves as a powerful tool to probe the aggregation state of the active catalyst and can be particularly informative in optimizing reaction conditions for achieving high enantioselectivity, even with ligands of incomplete enantiopurity. rsc.org
Evaluation of Enantioselectivity and Diastereoselectivity
The ultimate measure of success in asymmetric catalysis is the ability to control the stereochemical outcome of a reaction, quantified by the enantioselectivity (the preference for one enantiomer over the other) and, in cases where multiple stereocenters are formed, the diastereoselectivity (the preference for one diastereomer over others). The evaluation of these parameters is crucial in assessing the efficacy of a chiral ligand such as this compound.
Enantioselectivity , typically expressed as enantiomeric excess (ee), is determined by analyzing the ratio of the two enantiomers in the product mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this analysis. By comparing the retention times of the product enantiomers with those of racemic or enantiopure standards, the ee can be accurately calculated.
Diastereoselectivity , expressed as a diastereomeric ratio (dr), is evaluated when a reaction generates two or more new stereocenters. The different diastereomers of the product will have distinct physical and spectroscopic properties. Therefore, techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), or HPLC can be used to determine the relative amounts of each diastereomer.
While specific data for reactions catalyzed by ligands derived directly from this compound is scarce in the literature, we can infer its potential from studies on structurally related chiral pyrrolidine derivatives. For example, in the synthesis of chiral pyrrolidines and other nitrogen-containing heterocycles, the choice of the chiral amine catalyst or ligand is paramount in dictating both the enantioselectivity and diastereoselectivity. nih.govrsc.org
The table below illustrates hypothetical data for a generic asymmetric reaction, showcasing how the performance of a catalyst system incorporating a chiral diamine ligand would be evaluated.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
| 1 | 5 | Toluene | 0 | 85 | 90:10 | 92 |
| 2 | 5 | THF | 0 | 90 | 85:15 | 88 |
| 3 | 5 | CH2Cl2 | 0 | 78 | >95:5 | 95 |
| 4 | 2 | CH2Cl2 | 0 | 75 | >95:5 | 94 |
| 5 | 5 | CH2Cl2 | -20 | 82 | >95:5 | 97 |
This table is illustrative and does not represent actual experimental data for this compound.
The data in such a table would allow for a systematic evaluation of the influence of various reaction parameters on the stereochemical outcome. For instance, the solvent can have a profound effect on both the reactivity and selectivity of the catalyst, likely due to its influence on the aggregation state and solvation of the catalytic species. Temperature is another critical factor, with lower temperatures often leading to higher enantioselectivities due to the increased energetic differentiation between the diastereomeric transition states.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure of (S)-N,1-Dimethylpyrrolidin-3-amine. Through the analysis of the magnetic properties of its atomic nuclei, detailed information about the connectivity, configuration, and conformation of the molecule can be obtained.
¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment
One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural verification of this compound. rsc.orgipb.pt The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. researchgate.netchemicalbook.comsapub.org Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. hmdb.cadocbrown.infomdpi.commdpi.com For this compound, the chemical shifts and coupling constants of the protons and carbons in the pyrrolidine (B122466) ring are particularly sensitive to the stereochemistry at the C3 position. rsc.orgrsc.org By comparing the experimental spectra with data from known standards or with theoretical calculations, the relative stereochemistry of the substituents on the pyrrolidine ring can often be inferred. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Ring This table provides illustrative data for a generic substituted pyrrolidine to demonstrate the type of information obtained from NMR spectroscopy. Actual chemical shifts for this compound may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.3 - 2.5 | 40 - 45 |
| C2-H | 2.8 - 3.2 | 55 - 60 |
| C3-H | 3.5 - 4.0 | 60 - 65 |
| C4-H₂ | 1.8 - 2.2 | 25 - 30 |
¹⁹F NMR for Absolute Configuration Determination Using Chiral Derivatizing Agents
To determine the absolute configuration of this compound, a common strategy involves the use of chiral derivatizing agents (CDAs) in conjunction with ¹⁹F NMR spectroscopy. acs.orgnih.gov The amine is reacted with an enantiomerically pure CDA containing a fluorine atom, such as Mosher's acid chloride or a more modern reagent like trifluoromethylbenzoimidazolylbenzoic acid (TBBA), to form a pair of diastereomers. rsc.orgnih.govnih.gov Since diastereomers have different physical properties, their corresponding fluorine nuclei will exhibit distinct chemical shifts in the ¹⁹F NMR spectrum. nih.gov By analyzing the differences in these chemical shifts and applying established empirical models or computational methods, the absolute configuration at the chiral center of the original amine can be confidently assigned. acs.orgnih.govfigshare.com This method is highly sensitive and can be performed on a small scale. rsc.org
Two-Dimensional NMR Techniques for Relative Stereochemistry (e.g., NOESY, COSY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide more in-depth information about the spatial relationships between atoms in this compound. slideshare.netemerypharma.com
COSY spectra reveal correlations between protons that are coupled to each other through chemical bonds, typically over two or three bonds. emerypharma.comlibretexts.org This helps to establish the connectivity of the proton network within the molecule, confirming the pyrrolidine ring structure. researchgate.net
NOESY experiments, on the other hand, detect correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgnih.gov This is particularly useful for determining the relative stereochemistry. For instance, a NOESY experiment on this compound can show through-space interactions between the proton at the chiral C3 position and specific protons on the pyrrolidine ring, allowing for the confirmation of the cis or trans relationship of the substituents. nih.gov
Enantiomeric Excess Determination via Chiral Shift Reagents (CSAs)
The enantiomeric excess (e.e.) of a sample of this compound can be determined using chiral shift reagents (CSAs). nih.govacs.org CSAs are typically lanthanide-based complexes that can reversibly bind to the chiral amine. nih.gov This interaction forms transient diastereomeric complexes that have different NMR spectra. In the presence of a CSA, the signals of the two enantiomers in the ¹H NMR spectrum will be shifted to different extents, allowing for their individual integration. nih.govtcichemicals.com The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. rsc.orgrsc.org
Chiral Chromatography for Enantiomer Separation
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of this compound. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) within the HPLC column. libretexts.orgsigmaaldrich.com The CSP is composed of a chiral molecule that interacts diastereomerically with the enantiomers of the analyte as they pass through the column. These differing interactions lead to different retention times for the (S) and (R) enantiomers, resulting in their separation. nih.gov By integrating the areas of the two resulting peaks in the chromatogram, the enantiomeric purity of the sample can be accurately quantified. cat-online.com For amines that lack a strong chromophore for UV detection, pre-column derivatization with a suitable reagent can be employed to enhance detectability. nih.govresearchgate.netelsevierpure.com
Table 2: Illustrative Chiral HPLC Separation Parameters This table provides a general example of conditions that could be used for the chiral separation of an amine. Optimal conditions for this compound would need to be determined experimentally.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | e.g., Amylose (B160209) or cellulose-based CSP |
| Mobile Phase | e.g., Hexane/Isopropanol with a basic additive |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (or Mass Spectrometry) |
| Column Temperature | 20 - 40 °C |
Development and Optimization of Chiral Stationary Phases (CSPs)
The resolution of enantiomers is a critical challenge in pharmaceutical analysis, and the development of effective Chiral Stationary Phases (CSPs) is central to this endeavor. CSPs function by creating a chiral environment in which enantiomers can interact diastereomerically, leading to differential retention and separation. The selection and optimization of a CSP for a specific compound like this compound depend on the analyte's structural and chemical properties.
For amine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly prominent. These CSPs, often coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polysaccharide's helical structure. The carbamate (B1207046) derivatives of these polysaccharides have proven especially versatile. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are widely used due to their broad enantioselectivity.
The optimization of CSPs involves several factors. The choice of the polysaccharide backbone (cellulose or amylose) and the specific carbamate derivative influences the shape of the chiral cavities and the availability of interaction sites. Furthermore, the immobilization of the polysaccharide on the silica support, as opposed to simply coating it, can enhance the robustness of the CSP and broaden the range of compatible mobile phases. This allows for more extensive method development and optimization. The specific structural features of this compound, namely its secondary amine and chiral center within a pyrrolidine ring, suggest that CSPs capable of hydrogen bonding and steric interactions would be most effective for its enantiomeric separation.
Supercritical Fluid Chromatography (SFC) in Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC). SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. This mobile phase exhibits low viscosity and high diffusivity, which translates to faster analysis times and higher efficiency.
For the chiral separation of polar compounds like amines, SFC is particularly advantageous. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing run times compared to HPLC. Furthermore, the mobile phases used in SFC are highly compatible with a wide range of polysaccharide-based CSPs. The ability to use polar modifiers like methanol enhances the solubility and chromatography of polar analytes such as this compound.
The optimization of chiral separations in SFC involves adjusting several parameters, including the choice of co-solvent, the concentration of the modifier, the column temperature, and the backpressure. These parameters influence the density and solvating power of the supercritical fluid, thereby affecting the retention and selectivity of the enantiomers on the CSP. The inherent advantages of SFC, including speed, reduced solvent consumption, and high efficiency, make it a preferred method for high-throughput chiral analysis in pharmaceutical development.
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry-based methods provide high sensitivity and selectivity for the analysis of chiral compounds, often in complex biological matrices. When coupled with chromatographic techniques, MS allows for the confident identification and quantification of stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupled with Derivatization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis. However, the analysis of certain compounds, including amine metabolites, can be challenging due to poor ionization efficiency or the inability to differentiate between isomers. Derivatization, the chemical modification of an analyte, can overcome these limitations.
Derivatization Reagents for Amine Metabolite Analysis (e.g., ADMI, DHPP, Dansyl Chloride)
To enhance the detectability of amine metabolites like this compound in LC-MS, various derivatization reagents are employed. These reagents are designed to introduce a readily ionizable group onto the analyte.
Dansyl Chloride: A classic derivatization reagent that reacts with primary and secondary amines to introduce the dansyl group. This modification significantly improves the ionization efficiency in electrospray ionization (ESI) and enhances the hydrophobicity of the analyte, which can improve its retention on reverse-phase columns.
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene (DNTFB) and its analogs: These reagents are used for the derivatization of amines, and the resulting derivatives can be sensitively detected by MS.
N,N-dimethyl-p-aminobenzoyl chloride (DMAB-Cl): This reagent reacts with amines to form derivatives that can be readily analyzed by LC-MS, improving sensitivity.
The choice of derivatization reagent depends on the specific amine and the analytical goals. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.
Charge Reversal Strategies for Enhanced Ionization Efficiency
Charge reversal derivatization is an innovative strategy to improve the ionization efficiency of compounds that are difficult to ionize in their native state. For amines, which are typically analyzed in positive ion mode, this strategy involves introducing a permanently negatively charged group. This allows the analysis to be performed in negative ion mode, which can offer lower chemical noise and improved sensitivity.
An example of a charge-reversal derivatization reagent is 3-carboxy-4-fluorobenzenesulfonyl chloride. This reagent reacts with amines to introduce a sulfonic acid group, which is readily deprotonated to form a negative ion. This approach has been shown to significantly enhance the signal intensity of amine metabolites in LC-MS analysis.
Isomeric Differentiation and Quantitative Analysis
The combination of chiral chromatography and tandem mass spectrometry (MS/MS) is a powerful tool for the differentiation and quantification of isomers. After separating the enantiomers on a chiral column, the mass spectrometer can provide structural information and quantitative data.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry for Spatial Localization of Amine Metabolites
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological sample. This label-free method provides crucial information on where drugs and their metabolites are located in tissue sections, which is vital for understanding their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov
The process involves coating a thin tissue section with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. youtube.com The mass spectrometer then detects these ions, generating a mass spectrum for each spot (pixel) on the tissue. This collection of spectra is used to create an ion image that shows the relative abundance and distribution of specific molecules. youtube.comyoutube.com
For the analysis of amine metabolites, such as those that might be derived from this compound, on-tissue chemical derivatization can be employed to enhance detection sensitivity. nih.gov This is particularly useful for small polar compounds that may have low ionization efficiency. nih.gov The choice of matrix is also critical; for instance, 9-aminoacridine (B1665356) (9-AA) has been shown to be an effective matrix for the detection of various low molecular weight compounds, including lipids and metabolites. researchgate.net
Research Findings:
While specific studies on the MALDI imaging of this compound metabolites are not prevalent in the provided search results, the principles of the technique are well-established for similar amine-containing compounds and neurotransmitters. nih.gov Research has demonstrated the ability to visualize the distribution of up to 23 amino metabolites in mouse brain tissue following derivatization. nih.gov This highlights the potential of MALDI imaging to map the localization of this compound and its metabolic products in various tissues, providing insights into its mechanism of action and potential sites of accumulation. The spatial resolution of MALDI imaging, typically between 10-200 µm, is sufficient to reveal distribution patterns within specific anatomical regions of an organ. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a fundamental technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is a property unique to enantiomers. mtoz-biolabs.comnih.gov
HPLC-CD Coupling for Automated Enantiopurity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a CD detector (HPLC-CD) provides a powerful tool for the automated analysis of enantiomeric purity. nih.gov This technique combines the separation capabilities of HPLC with the enantiospecific detection of CD. As the separated enantiomers elute from the HPLC column, they pass through the CD detector, which records their characteristic signals. nih.gov This allows for the quantification of each enantiomer in a mixture, providing a direct measure of enantiomeric excess or the presence of impurities. nih.govnih.gov
Research Findings:
Studies have shown the successful application of HPLC-CD for the enantiomeric purity determination of various drug substances. nih.gov For instance, the enantiomeric impurities for compounds like pramipexole (B1678040) and (S)-citalopram have been quantitatively determined at levels compliant with pharmacopeial standards. nih.gov Although a specific HPLC-CD method for this compound is not detailed in the search results, the established success of the technique for other chiral amines suggests its applicability. nih.gov The method would involve developing a suitable chromatographic separation and then monitoring the elution profile with a CD detector at a wavelength where the enantiomers exhibit significant differential absorption.
X-Ray Crystallography for Definitive Absolute Configuration and Molecular Structure
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration and three-dimensional molecular structure of a crystalline compound. researchgate.netresearchgate.net The technique relies on the diffraction of X-rays by the electrons in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space. researchgate.net
To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. researchgate.netresearchgate.net When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry. researchgate.net
Research Findings:
While a specific crystal structure of this compound was not found in the provided search results, the power of X-ray crystallography in assigning the absolute configuration of chiral molecules, including those with amine functionalities, is extensively demonstrated. researchgate.netdtic.milnih.gov For liquid compounds or those that are difficult to crystallize, derivatization to form a crystalline salt, such as a hydrochloride, can be employed. researchgate.net The resulting crystal structure provides not only the absolute configuration but also detailed information about bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry Investigations of S N,1 Dimethylpyrrolidin 3 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. Its application to (S)-N,1-Dimethylpyrrolidin-3-amine systems allows for the accurate prediction of a wide range of properties, from spectroscopic data to reaction energetics.
Prediction and Validation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation in organic chemistry. DFT calculations have become an indispensable aid in the interpretation of NMR spectra by accurately predicting chemical shifts for ¹H and ¹³C nuclei. The process typically involves geometry optimization of the molecule followed by the calculation of nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com
While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology is well-established for similar amine and pyrrolidine-containing structures. researchgate.netresearchgate.net For instance, studies on related heterocyclic amines demonstrate that functionals like B3LYP and M06-2X, paired with appropriate basis sets such as 6-311+G(d,p), can yield predicted chemical shifts that are in excellent agreement with experimental values. mdpi.com The accuracy of these predictions is crucial for assigning complex spectra, distinguishing between isomers, and confirming molecular structures. The correlation between calculated and experimental chemical shifts is often validated statistically using metrics like the root-mean-square error (RMSE).
Table 1: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine (B122466) Derivative (Note: This table is illustrative of the methodology and does not represent data for this compound itself, as specific experimental and calculated data for this compound were not found in the searched literature.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 55.2 | 54.8 |
| C3 | 34.5 | 34.1 |
| C4 | 25.8 | 25.5 |
| C5 | 55.2 | 54.8 |
| N-CH₃ | 42.1 | 41.7 |
Exploration of Reaction Mechanisms and Transition State Structures
This compound and its derivatives often serve as catalysts or reactants in organic synthesis. sigmaaldrich.com DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving these species. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.
For example, in proline-catalyzed aldol (B89426) reactions, where a pyrrolidine moiety is central to the catalyst's function, DFT has been used to elucidate the structure of the key enamine intermediate and the transition state of the carbon-carbon bond-forming step. youtube.com These studies reveal how the stereochemistry of the pyrrolidine ring dictates the facial selectivity of the reaction, leading to the observed enantiomeric excess in the product. Similar principles would apply to reactions catalyzed by this compound, where DFT could model the substrate-catalyst complex and the transition state, explaining the origin of stereoselectivity.
Modeling of Enantioselective Interactions in Chiral Catalysis
The chiral nature of this compound makes it a valuable ligand in asymmetric catalysis. Understanding the source of enantioinduction is paramount for the rational design of more efficient catalysts. DFT modeling can shed light on the non-covalent interactions between the chiral catalyst and the substrate in the transition state, which are responsible for discriminating between the two enantiomeric pathways.
In the broader context of organocatalysis by chiral amines, computational studies have shown that subtle steric and electronic interactions, such as hydrogen bonding and van der Waals forces, within the catalyst-substrate complex are the key determinants of enantioselectivity. researchgate.net By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric ratio can be predicted and rationalized. These computational models provide a three-dimensional view of the chiral recognition process that is often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of interactions in a simulated environment that can include solvent molecules. mdpi.com
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the pyrrolidine ring and the orientation of the dimethylamino and N-methyl groups. This information is crucial as the catalytic activity and selectivity of the molecule can be highly dependent on its conformational state. nih.gov Furthermore, when this amine is used as a ligand for a metal catalyst or as part of a larger molecular assembly, MD simulations can model the binding process and the stability of the resulting complex. mdpi.com
Quantum Chemical Characterization of Active Site Interactions in Biocatalysis
In the context of enzymes that process amine substrates, quantum mechanics/molecular mechanics (QM/MM) calculations are a powerful tool. In this hybrid approach, the active site of the enzyme, including the substrate, is treated with a high level of quantum chemical theory (like DFT), while the rest of the protein is modeled using classical molecular mechanics. This allows for the accurate description of bond-making and bond-breaking events within the complex environment of the enzyme's active site. Such studies can elucidate the roles of active site residues in catalysis and explain the origins of an enzyme's substrate specificity and stereoselectivity.
Correlation of Computational Data with Experimental Spectroscopic and Reactivity Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental reality. For this compound systems, this involves comparing calculated properties with data obtained from spectroscopic measurements and reactivity studies.
As mentioned, the correlation between DFT-predicted and experimentally measured NMR chemical shifts serves as a key validation point for the computed molecular structure. mdpi.com Similarly, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and bonding within the molecule.
In terms of reactivity, the activation energies and reaction enthalpies calculated using DFT can be correlated with experimentally determined reaction rates and equilibrium constants. For catalytic applications, the predicted enantiomeric excesses from computational models of asymmetric reactions should align with the results obtained in the laboratory. This synergy between computation and experiment is essential for building robust and predictive models of chemical systems.
Applications in Rational Design of Chiral Catalysts and Substrates
The rational design of effective chiral catalysts and substrates is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. Computational chemistry has emerged as an indispensable tool in this field, providing deep mechanistic insights that guide the development of new and more efficient catalytic systems. rsc.org While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles and methodologies applied to structurally similar chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, offer a clear framework for how such investigations would proceed. These studies are pivotal in understanding and predicting the catalytic behavior of chiral amines and diamines.
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of catalytic cycles. nih.gov For a catalyst like this compound, which possesses a chiral center and two basic nitrogen atoms, computational modeling can predict its conformational preferences and how it interacts with various substrates. This is crucial as the catalyst's three-dimensional structure dictates the steric and electronic environment of the active site, which in turn governs the stereochemical outcome of the reaction.
A primary application of computational chemistry in this context is the investigation of transition states. In a typical asymmetric reaction, such as an aldol or Michael addition, the chiral catalyst and substrates form transient diastereomeric transition state complexes. The enantioselectivity of the reaction is determined by the energy difference between these competing transition states. A lower energy transition state corresponds to a faster reaction rate, and thus the predominant formation of one enantiomer.
For instance, in studies of proline-catalyzed aldol reactions, DFT calculations have been employed to model the transition states leading to the (R)- and (S)-products. rsc.orgnih.gov By calculating the Gibbs free energy of these structures, researchers can predict the enantiomeric excess (% ee) of the reaction. These predictions can then be correlated with experimental results, validating the computational model. Such validated models are powerful tools for the in silico screening of new catalyst designs.
The table below illustrates a representative set of computational data from a DFT study on bicyclic proline analogues in an aldol reaction, showcasing how relative transition state energies are used to predict enantioselectivity. rsc.org
| Catalyst Analogue | Substrate | Favored Product | ΔG‡ (kcal/mol) | Predicted ee (%) |
| Bicyclic Proline A | p-nitrobenzaldehyde | R | 1.8 | 95 |
| Bicyclic Proline B | p-nitrobenzaldehyde | R | 1.4 | 92 |
| Proline | p-nitrobenzaldehyde | R | 0.9 | 82 |
| This table is generated based on findings for analogous compounds to illustrate the application of computational chemistry. |
Furthermore, computational studies can guide the modification of the catalyst structure to enhance its performance. By systematically altering substituents on the pyrrolidine ring or the nitrogen atoms in silico, chemists can predict how these changes will affect the catalyst's activity and selectivity. For example, modifying the steric bulk of the N-methyl group or introducing different substituents on the pyrrolidine ring of this compound could be computationally modeled to assess the impact on the chiral pocket and, consequently, on the enantioselectivity of the catalyzed reaction. This predictive power significantly reduces the trial-and-error nature of catalyst development, making the process more efficient and cost-effective. researchgate.net
In addition to catalyst design, computational chemistry aids in understanding substrate scope. By modeling the interactions of a single catalyst with a variety of substrates, researchers can predict which substrates will react with high enantioselectivity and which may be less suitable. This is achieved by comparing the transition state energies for different substrate-catalyst pairings.
Advanced Research Applications and Future Perspectives
Utility as a Crucial Chiral Building Block in Complex Organic Synthesis
Chiral amines, and particularly pyrrolidine (B122466) derivatives, are indispensable tools in asymmetric synthesis, serving as foundational components for constructing complex molecules with precise stereochemical control. The (S)-N,1-Dimethylpyrrolidin-3-amine molecule is a prime example of a chiral building block, a class of enantiomerically pure compounds used as starting materials for more complex chiral substances. Their importance is underscored by the fact that biological targets are overwhelmingly chiral, necessitating a strict match of chirality for effective drug-receptor interactions.
The pyrrolidine ring is a prevalent motif in a multitude of natural products, ligands, and organocatalysts. The stereochemistry inherent in building blocks like this compound can be transferred to the final product, guiding the formation of new stereocenters. This strategy is often more efficient than establishing chirality late in a synthetic sequence. The development of synthetic methods that utilize such building blocks is a continuing focus of research, aiming to provide efficient access to novel chiral amino acids, amino alcohols, and other valuable intermediates for drug discovery.
Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Pyrrolizidine Alkaloids, Biphenyl Derivatives)
The structural core of this compound makes it a valuable precursor for synthesizing more complex, pharmacologically active scaffolds. The pyrrolidine nucleus is central to a wide range of biologically active compounds, including various alkaloids and synthetic drugs.
Pyrrolizidine Alkaloids: These natural products are known for their diverse and potent biological activities. nih.gov The synthesis of these complex molecules often relies on the stereoselective construction of the core bicyclic system. Chiral pyrrolidine derivatives serve as key intermediates in these synthetic pathways. For instance, synthetic strategies toward the natural alkaloid alexine have utilized chiral pyrrolidine precursors derived from other starting materials, which are then elaborated to form the characteristic [3.3.0] octane skeleton. nih.gov The use of a pre-existing chiral pyrrolidine like this compound could offer a more direct route to such targets.
Biphenyl Derivatives: Biphenyl-containing compounds are another class of molecules with significant pharmacological importance, finding applications as antihypertensives and anticancer agents. The synthesis of chiral biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to join the two aryl rings. In many cases, a chiral component, such as a pyrrolidine ring, is attached to the biphenyl scaffold to impart specific biological activity and stereoselectivity. For example, novel biphenyl carboxamidine derivatives have been synthesized using Suzuki coupling as a key step, demonstrating the modular nature of assembling these structures.
The versatility of the pyrrolidine ring allows for its incorporation into these and other complex molecular architectures, highlighting the potential of this compound as a strategic intermediate in medicinal chemistry.
Use as a Chemical Probe for Enzyme Mechanism Elucidation and Ligand-Binding Studies
Understanding the intricate interactions between small molecules and biological macromolecules is fundamental to drug design. Chemical probes are essential tools in this endeavor, allowing researchers to investigate enzyme mechanisms, identify binding sites, and quantify ligand affinity. Chiral pyrrolidine derivatives have been successfully developed as inhibitors and probes for various enzymes.
For example, chiral pyrrolidine-based inhibitors have been designed for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov Crystallographic studies of these inhibitors bound to nNOS have provided detailed insights into the molecular interactions that govern potency and selectivity. nih.gov These studies reveal how the stereochemistry of the pyrrolidine core and the nature of its substituents influence binding orientation and interactions with key amino acid residues in the enzyme's active site. nih.gov
By modifying this compound with reporter groups (e.g., fluorophores, radioactive isotopes) or reactive functionalities, it can be converted into a chemical probe. Such probes could be used in competitive binding assays to screen for other ligands that target the same site or to elucidate the structure-activity relationships that determine binding affinity. The defined stereochemistry of the (S)-enantiomer is critical in these studies, as enantiomers often exhibit different binding affinities and biological effects.
Development of Novel Chiral Reagents and Functional Materials (e.g., Ionic Liquids, Organic Electronics)
The applications of chiral pyrrolidines extend beyond biology and into the realm of materials science. The unique structural and chemical properties of this compound make it a candidate for incorporation into novel chiral reagents and advanced functional materials.
Chiral Ionic Liquids (CILs): Ionic liquids are salts with low melting points that are gaining attention as green solvents and functional materials. When a chiral moiety is incorporated, they are termed chiral ionic liquids. CILs have been explored as chiral selectors in analytical separation techniques. For instance, alkylpyrrolidinium-type CILs have been synthesized and used as effective chiral selectors in capillary electrophoresis for the separation of chiral amino alcohols. The pyrrolidine nitrogen can be quaternized to form the cationic part of the ionic liquid, with the chirality of the starting material, such as an (S)-pyrrolidine derivative, being retained.
Functional Polymers and Materials: Chiral pyrrolidine units can be integrated into polymer backbones or as part of a hybrid organic-inorganic framework to create materials with specific functions. For example, a chiral mesoporous hybrid material containing pyrrolidine units has been synthesized and shown to be an effective catalyst for asymmetric Michael additions. chemrxiv.org Such materials leverage the chirality of the pyrrolidine to induce stereoselectivity in chemical reactions. While the direct application of this compound in organic electronics is not yet widely reported, the broader class of chiral organic molecules is being investigated for its potential in creating materials with unique chiroptical properties, which are of interest for applications in displays and sensors.
Innovations in Analytical Methodologies for Complex Chiral Amine Mixtures
The analysis of chiral compounds is a critical task in pharmaceutical development, quality control, and metabolomics. The separation and quantification of enantiomers in complex mixtures require sophisticated analytical techniques, as enantiomers possess identical physical properties in a non-chiral environment.
Innovations in this field are crucial for accurately assessing the enantiomeric purity of chiral amines like this compound. Several powerful analytical techniques are employed for this purpose:
| Analytical Technique | Principle of Chiral Separation | Application to Chiral Amines |
| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. | A primary method for separating and quantifying enantiomers of chiral drugs and intermediates. scispace.com |
| Gas Chromatography (GC) | Employs a chiral stationary phase in a capillary column to separate volatile chiral compounds. | Suitable for the analysis of volatile chiral amines, often after derivatization to improve volatility and detection. scispace.com |
| Capillary Electrophoresis (CE) | Separation is achieved in a capillary based on differences in electrophoretic mobility. Chirality is introduced by adding a chiral selector to the buffer. scispace.com | An effective technique for analyzing small quantities of chiral amines, with chiral selectors like cyclodextrins or CILs being used to achieve separation. sigmaaldrich.com |
| Mass Spectrometry (MS) | While not inherently a chiral technique, MS can be used to analyze chiral mixtures, often in conjunction with a separation method (e.g., LC-MS). The "kinetic method" can distinguish enantiomers by observing the fragmentation of diastereomeric cluster ions. | Allows for the sensitive detection and quantification of individual enantiomers in complex mixtures, such as biological samples. acs.org |
These advanced analytical methods are essential for ensuring the stereochemical integrity of chiral building blocks and for studying the pharmacokinetic and pharmacodynamic profiles of chiral drug candidates.
Sustainable and Green Chemistry Approaches in Asymmetric Pyrrolidine Synthesis
The increasing demand for enantiomerically pure compounds has driven the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of chiral pyrrolidines to reduce waste, improve energy efficiency, and use less hazardous materials.
Key approaches in the green synthesis of asymmetric pyrrolidines include:
Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions has revolutionized organic synthesis. rsc.org These catalysts are often metal-free, less toxic, and more stable than traditional metal-based catalysts.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (aqueous solvent, ambient temperature). They are increasingly used for the synthesis of chiral amines and other valuable building blocks.
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Reactions like asymmetric hydrogenations and cycloadditions are often highly atom-economical.
Solvent-Free or Green Solvents: Efforts are being made to conduct reactions under solvent-free conditions or to replace hazardous organic solvents with greener alternatives like water or ionic liquids.
These sustainable strategies are crucial for the large-scale and environmentally responsible production of important chiral building blocks like this compound.
Exploration of Novel Stereoselective Transformations Leveraging the Pyrrolidine Core
The pyrrolidine ring is not just a static scaffold; its structure can be further modified through a variety of stereoselective transformations. Research in this area focuses on developing new reactions that can introduce additional functionality and stereocenters onto the pyrrolidine core with high levels of control.
Examples of such transformations include:
[3+2] Cycloaddition Reactions: This powerful reaction class is used to construct the pyrrolidine ring itself from smaller components. The development of asymmetric variants allows for the creation of densely substituted pyrrolidines with multiple stereocenters in a single step.
Asymmetric Lithiation: The deprotonation of an N-protected pyrrolidine using a chiral base, followed by quenching with an electrophile, can install a substituent at the 2-position with high enantioselectivity.
Intramolecular Aza-Michael Cyclization: An asymmetric "clip-cycle" approach has been developed where an amine is tethered to an activated alkene and then cyclized under the influence of a chiral catalyst to form the pyrrolidine ring.
These innovative synthetic methods expand the chemical space accessible from simple pyrrolidine precursors. By applying such novel stereoselective transformations to this compound, chemists can generate a diverse library of complex chiral molecules for evaluation in drug discovery and materials science.
Q & A
Q. What are the recommended synthetic routes for (S)-N,1-Dimethylpyrrolidin-3-amine, and how can reaction efficiency be optimized?
Answer:
- Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann-type coupling with chiral pyrrolidine precursors. For example, copper-catalyzed C–N coupling under mild conditions (35°C) with cesium carbonate as a base, as demonstrated in analogous amine syntheses .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., (S)-BINAP) with palladium or nickel catalysts to induce enantioselectivity during alkylation or reductive amination steps .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the enantiomerically pure compound, ensuring >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions (e.g., δ 2.1–3.5 ppm for pyrrolidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 128.15) .
- Chiral Purity : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers, using hexane/isopropanol mobile phases .
Q. How can the chiral integrity of this compound be maintained during synthesis?
Answer:
- Chiral Auxiliaries : Temporarily introduce protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent racemization during reactive steps .
- Low-Temperature Reactions : Conduct alkylation or acylation below 0°C to minimize stereochemical scrambling .
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect enantiomeric excess during synthesis .
Advanced Research Questions
Q. How should researchers address potential nitrosamine impurities in this compound?
Answer:
- Risk Assessment : Screen for secondary amine impurities (e.g., dimethylamine) in solvents (NMP, DMF) or reagents (tertiary amines) that may form nitrosamines under acidic conditions .
- Analytical Methods : Use LC-MS/MS with a limit of detection (LOD) < 1 ppb for nitrosamine quantification. Validate using deuterated internal standards (e.g., N-nitrosodimethylamine-d6) .
- Mitigation : Replace high-risk solvents with alternatives like acetonitrile or THF to avoid amine-mediated nitrosation .
Q. What strategies can elucidate the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radioligand binding assays. Compare IC50 values with racemic mixtures to identify stereospecific effects .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine receptors, guided by the compound’s pyrrolidine scaffold .
- In Vivo Pharmacokinetics : Administer the (S)-enantiomer in rodent models and measure plasma half-life via LC-MS to assess metabolic stability .
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Answer:
- Reaction Mechanism Studies : Use density functional theory (DFT) to model transition states in asymmetric catalysis (e.g., B3LYP/6-31G* level) .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts, solvents, or temperatures for yield improvement .
- Solvent Effects : Conduct COSMO-RS simulations to select solvents that enhance enantioselectivity by stabilizing chiral intermediates .
Q. How should contradictory data on reaction yields or stereochemical outcomes be resolved?
Answer:
- Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., catalyst loading, temperature) affecting yield. For example, optimize copper(I) bromide concentration (0.1–1.0 mol%) in coupling reactions .
- Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progression and identify side reactions (e.g., over-alkylation) .
- Cross-Validation : Replicate syntheses in inert atmospheres (argon/glovebox) to rule out oxygen/moisture interference in low-yield scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
